molecular formula C22H32N6O B11005531 N~1~-(1-benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

N~1~-(1-benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11005531
M. Wt: 396.5 g/mol
InChI Key: REBIIVHXVWGHOB-UHFFFAOYSA-N
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Description

    N~1~-(1-benzyl-4-piperidyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide: is a synthetic organic compound.

  • Its complex structure combines a piperidine ring, a tetrazole moiety, and a benzyl group.
  • While its exact pharmacological properties remain an active area of research, it has potential applications in various fields.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including cyclization reactions and functional group transformations.

      Reaction Conditions: Specific conditions vary based on the synthetic route, but common reagents include piperidine derivatives, tetrazole precursors, and benzyl halides.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: It likely undergoes reactions such as oxidation, reduction, and substitution.

      Common Reagents: Reagents like hydrogen peroxide, palladium catalysts, and strong bases may be involved.

      Major Products: These reactions yield derivatives with modified functional groups, impacting its biological activity.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stereochemistry, and potential as a building block for novel compounds.

      Biology: Investigations focus on its interactions with biological targets (e.g., receptors, enzymes).

      Medicine: It may have therapeutic potential (e.g., as an antihypertensive or antiviral agent).

      Industry: Limited applications due to its rarity, but it could inspire drug development.

  • Mechanism of Action

      Targets: It likely interacts with specific receptors or enzymes.

      Pathways: Further studies are needed to elucidate its precise mechanism within cellular pathways.

  • Comparison with Similar Compounds

    Remember that while this compound shows promise, ongoing research will uncover more about its properties and applications

    Properties

    Molecular Formula

    C22H32N6O

    Molecular Weight

    396.5 g/mol

    IUPAC Name

    N-(1-benzylpiperidin-4-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

    InChI

    InChI=1S/C22H32N6O/c29-21(15-22(11-5-2-6-12-22)17-28-18-23-25-26-28)24-20-9-13-27(14-10-20)16-19-7-3-1-4-8-19/h1,3-4,7-8,18,20H,2,5-6,9-17H2,(H,24,29)

    InChI Key

    REBIIVHXVWGHOB-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC(CC1)(CC(=O)NC2CCN(CC2)CC3=CC=CC=C3)CN4C=NN=N4

    Origin of Product

    United States

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